1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of 1-Methyl-1H-indazole-3-carboxylic acid: This can be achieved by the oxidation of 1-methylindole-3-aldehyde using alkaline potassium permanganate.
Coupling with Piperidine-3-carboxylic acid: The 1-Methyl-1H-indazole-3-carboxylic acid is then coupled with piperidine-3-carboxylic acid under appropriate reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indole-3-carboxylic acid
- Indazole-3-carboxylic acid
- N-(8-methyl-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide
Uniqueness
1-(1-Methyl-1H-indazole-3-carbonyl)piperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the indazole and piperidine moieties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1-methylindazole-3-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-17-12-7-3-2-6-11(12)13(16-17)14(19)18-8-4-5-10(9-18)15(20)21/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUPGCAPVXFBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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